molecular formula C19H16FNO3 B2456201 Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate CAS No. 2411337-39-6

Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate

Cat. No. B2456201
CAS RN: 2411337-39-6
M. Wt: 325.339
InChI Key: GNDUVVNJCFRCGI-UHFFFAOYSA-N
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Description

This compound contains a fluoropyridine group, which is a common motif in pharmaceuticals and agrochemicals due to its ability to form stable bonds and its good bioavailability . The compound also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluoropyridine and naphthalene groups, as well as an ethyl ester group. These groups could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and influence its reactivity .

Scientific Research Applications

Synthesis and Optical Properties

This compound has been utilized in the synthesis of novel fluorescent probes for the detection of β-amyloid aggregates, which are significant in Alzheimer’s disease diagnosis. A study demonstrated the synthesis and optical properties of a specific fluorescent probe showing high binding affinities toward Aβ(1–40) aggregates, indicating its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

New Synthetic Approaches

Research has developed new synthetic pathways to create derivatives of the compound, showcasing its versatility in organic synthesis. One study described a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives, indicating a mechanism for the formation of these rings and compounds (Arrault et al., 2001).

Photoreaction Studies

A photoreaction study involving ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate with amines under photoinduced electron transfer processes led to the formation of ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate and corresponding ring expansion products. This highlights the compound's utility in photoreaction mechanisms and radical cyclization (Hasegawa, 1997).

Antibacterial Activity

The compound's derivatives have been investigated for their antibacterial activity. For instance, pyridonecarboxylic acids, related to the chemical structure , have shown significant antibacterial properties, providing insights into the design of new antibacterial agents (Egawa et al., 1984).

Synthetic Methodologies

Efforts to synthesize complex naphthyridine derivatives have been reported, where ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate serves as a key intermediate. These methodologies showcase the compound's role in constructing complex heterocyclic systems, which are valuable in medicinal chemistry and material science (Sanchez & Rogowski, 1987).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored .

Future Directions

Future research on this compound could involve investigating its potential uses, studying its reactivity under various conditions, and optimizing its synthesis .

properties

IUPAC Name

ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-2-24-19(23)16-11-12(10-13-6-5-9-17(20)21-13)18(22)15-8-4-3-7-14(15)16/h3-10,16H,2,11H2,1H3/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDUVVNJCFRCGI-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=CC2=NC(=CC=C2)F)C(=O)C3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C/C(=C/C2=NC(=CC=C2)F)/C(=O)C3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate

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